![molecular formula C17H15N3O4 B5839381 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid](/img/structure/B5839381.png)
5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid
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Overview
Description
5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a pyridine moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction. This step often requires the use of a pyridine derivative and a suitable leaving group.
Attachment of the Benzoic Acid Group: The final step involves the coupling of the pyrrolidinone-pyridine intermediate with a benzoic acid derivative. This can be accomplished through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids or pyridine derivatives.
Scientific Research Applications
5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-2-ylmethylamino)benzoic acid
- 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-4-ylmethylamino)benzoic acid
- 5-(2,5-Dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features and functional groups
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-5-6-16(22)20(15)12-3-4-14(13(8-12)17(23)24)19-10-11-2-1-7-18-9-11/h1-4,7-9,19H,5-6,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRPULPPPZIMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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